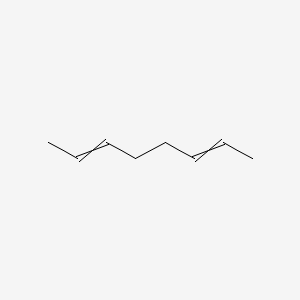
Octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-octadiene is an alkadiene that is octane with the two double bonds located at positions 2 and 6.
Applications De Recherche Scientifique
Applications in Chemistry
1. Synthesis of Organic Molecules
- Octa-2,6-diene serves as an intermediate in the synthesis of complex organic molecules. Its unique diene structure allows it to participate in various cycloaddition reactions and polymerizations, making it valuable in synthetic organic chemistry .
2. Catalysis
- The compound has been utilized in catalytic processes, particularly in hydrogenation reactions. Studies indicate that this compound derivatives can enhance the efficiency of catalysts used in converting biomass-derived compounds to olefins under mild conditions .
Biological Applications
1. Antimicrobial Activity
- Preliminary studies show that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms with promising results:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 25 |
| Candida albicans | 18 | 30 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
2. Antioxidant Activity
- The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45.0 |
| ABTS Scavenging | 38.5 |
Lower IC50 values indicate a strong capacity to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.
Case Studies
1. Cancer Cell Line Studies
- A notable study explored the effects of this compound derivatives on cancer cell lines, demonstrating selective cytotoxicity against various cancer cells while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology.
2. Photocatalytic Reactions
Propriétés
Formule moléculaire |
C8H14 |
|---|---|
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
octa-2,6-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
LAGGTOBQMQHXON-UHFFFAOYSA-N |
SMILES |
CC=CCCC=CC |
SMILES canonique |
CC=CCCC=CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















